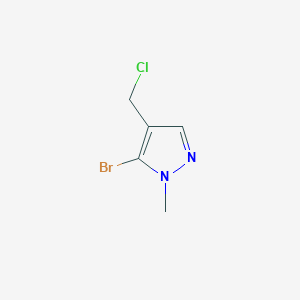

5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole

Description

Properties

Molecular Formula |

C5H6BrClN2 |

|---|---|

Molecular Weight |

209.47 g/mol |

IUPAC Name |

5-bromo-4-(chloromethyl)-1-methylpyrazole |

InChI |

InChI=1S/C5H6BrClN2/c1-9-5(6)4(2-7)3-8-9/h3H,2H2,1H3 |

InChI Key |

PDUKBDDEVFXGSQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)CCl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole typically involves the bromination and chloromethylation of a pyrazole precursor. One common method includes the following steps:

Bromination: The pyrazole ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Chloromethylation: The brominated pyrazole is then subjected to chloromethylation using formaldehyde and hydrochloric acid or other chloromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under appropriate conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Oxidation Products: Oxidized derivatives with different functional groups.

Reduction Products: Reduced forms of the original compound with altered substituents.

Scientific Research Applications

5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It serves as a probe or reagent in biochemical assays and studies involving enzyme interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Structural Analogues with Halogen and Alkyl Substituents

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Halogen Position and Reactivity : The position of bromine significantly impacts reactivity. For instance, 5-bromo derivatives (e.g., the target compound) favor electrophilic substitution at the 4-position, whereas 3-bromo derivatives (e.g., 3-Bromo-1-methyl-5-phenyl-1H-pyrazole) are sterically hindered by the phenyl group .

- Functional Group Effects : The chloromethyl group in the target compound provides a distinct reactivity profile compared to methoxy (-OCH₃) or phenyl (-Ph) substituents. For example, methoxy groups increase polarity and solubility , while phenyl groups enhance lipophilicity and binding to hydrophobic pockets .

- Biological Activity: The antimicrobial activity of 4-bromo-5-(bromomethyl)-1-methyl-2-(4'-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one highlights the importance of dual halogenation (Br and Cl) in bioactivity .

Structural Conformation and Crystallography

- Dihedral Angles : In 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, the pyrazole ring forms dihedral angles of 3.29° (with bromophenyl) and 74.91° (with chlorobenzyl), indicating a twisted conformation that may limit biological interactions .

- Planarity vs. Bulk : The target compound’s chloromethyl group introduces minimal steric hindrance compared to bulkier substituents like tetrahydro-2H-pyran-2-yl in 4-Bromo-5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, which significantly alters molecular packing .

Biological Activity

5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with bromine and chloromethyl substituents, which enhance its reactivity and biological activity. The presence of halogens allows for unique interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

- Nucleophilic Substitution : The halogen atoms can participate in nucleophilic substitution reactions, influencing the binding affinity to enzymes.

- Halogen Bonding : The bromine and chlorine substituents facilitate halogen bonding, which can enhance the specificity of interactions with biological macromolecules.

- Enzyme Inhibition : Related compounds have shown potential in inhibiting specific enzymes involved in critical biochemical pathways, such as oxidative phosphorylation and ATP exchange .

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies indicate that pyrazole derivatives can exhibit significant antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus .

- Anticancer Properties : Some analogs have been investigated for their potential to inhibit cancer cell proliferation through modulation of signaling pathways involved in tumor growth .

- Anti-inflammatory Effects : Compounds within this class have shown promise in reducing inflammation, comparable to established anti-inflammatory agents like indomethacin .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Comparable efficacy to indomethacin |

Case Study: Antimicrobial Testing

In a study examining the antimicrobial properties of pyrazole derivatives, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Case Study: Anticancer Activity

Another study focused on the anticancer effects of pyrazole derivatives demonstrated that certain compounds could induce apoptosis in cancer cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, highlighting the therapeutic potential of these compounds in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.